molecular formula C18H26FN3O4S B13850204 [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Cat. No.: B13850204
M. Wt: 399.5 g/mol
InChI Key: DZVBDBZXFHPFNZ-IZURVTBUSA-N
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Description

[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl and a propan-2-yl group, linked to an oxathiolane ring bearing a carboxylate group and a pyrimidinyl moiety with an amino and fluoro substitution. The intricate structure suggests its potential utility in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, incorporating the methyl and propan-2-yl groups.

    Construction of the Oxathiolane Ring: The oxathiolane ring is formed via a cyclization reaction involving a thiol and an epoxide.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl moiety is introduced through a nucleophilic substitution reaction, where the amino and fluoro groups are added sequentially.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-chloro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate
  • [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

Uniqueness

The uniqueness of [(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C18H26FN3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H26FN3O4S/c1-9(2)12-5-4-11(6-10(12)3)25-16(23)17-26-14(8-27-17)22-7-13(19)15(20)21-18(22)24/h7,9-12,14,17H,4-6,8H2,1-3H3,(H2,20,21,24)/t10-,11-,12+,14-,17+/m0/s1

InChI Key

DZVBDBZXFHPFNZ-IZURVTBUSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC[C@@H]1C(C)C)OC(=O)[C@@H]2O[C@@H](CS2)N3C=C(C(=NC3=O)N)F

Canonical SMILES

CC1CC(CCC1C(C)C)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F

Origin of Product

United States

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